molecular formula C9H7BrN2O B13412618 2-Amino-5-(2-bromoacetyl)benzonitrile CAS No. 88167-50-4

2-Amino-5-(2-bromoacetyl)benzonitrile

Cat. No.: B13412618
CAS No.: 88167-50-4
M. Wt: 239.07 g/mol
InChI Key: UJEZJLWSDUCAEA-UHFFFAOYSA-N
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Description

2-Amino-5-(2-bromoacetyl)benzonitrile is a chemical compound with the molecular formula C9H7BrN2O. It is an intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis. This compound is known for its reactivity due to the presence of both amino and bromoacetyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromoacetyl)benzonitrile typically involves the bromination of 2-amino-5-acetylbenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the acetyl position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromoacetyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(2-bromoacetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for beta-adrenergic agonists.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromoacetyl)benzonitrile involves its reactivity with various biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-5-iodobenzonitrile

Comparison

2-Amino-5-(2-bromoacetyl)benzonitrile is unique due to the presence of both amino and bromoacetyl groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds like 2-Amino-5-bromobenzonitrile, it offers additional functionalization possibilities, making it valuable in the synthesis of more complex molecules .

Properties

CAS No.

88167-50-4

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-amino-5-(2-bromoacetyl)benzonitrile

InChI

InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2

InChI Key

UJEZJLWSDUCAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C#N)N

Origin of Product

United States

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